Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine hydrochloride Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1135233-49-6
VCID: VC8049433
InChI: InChI=1S/C15H14FNO2.ClH/c16-13-4-1-11(2-5-13)8-17-9-12-3-6-14-15(7-12)19-10-18-14;/h1-7,17H,8-10H2;1H
SMILES: C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)F.Cl
Molecular Formula: C15H15ClFNO2
Molecular Weight: 295.73 g/mol

Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine hydrochloride

CAS No.: 1135233-49-6

Cat. No.: VC8049433

Molecular Formula: C15H15ClFNO2

Molecular Weight: 295.73 g/mol

* For research use only. Not for human or veterinary use.

Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine hydrochloride - 1135233-49-6

Specification

CAS No. 1135233-49-6
Molecular Formula C15H15ClFNO2
Molecular Weight 295.73 g/mol
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C15H14FNO2.ClH/c16-13-4-1-11(2-5-13)8-17-9-12-3-6-14-15(7-12)19-10-18-14;/h1-7,17H,8-10H2;1H
Standard InChI Key YSSRJWSXWVMZJW-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)F.Cl
Canonical SMILES C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name is N-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorobenzyl)amine hydrochloride, reflecting its bifunctional aromatic structure. The benzodioxole group (1,3-benzodioxol-5-yl) contributes electron density via its oxygen atoms, while the 4-fluorobenzyl group introduces electronegativity and steric effects. Protonation of the amine group with hydrochloric acid yields the hydrochloride salt, which improves crystallinity and handling properties .

Key Structural Data:

  • Molecular formula: C15H14FNO2HCl\text{C}_{15}\text{H}_{14}\text{FNO}_2 \cdot \text{HCl}

  • Molecular weight: 295.74 g/mol (free base: 259.28 g/mol + HCl: 36.46 g/mol)

  • InChI Code: 1S/C15H14FNO2.ClH/c16-13-4-1-11(2-5-13)8-17-9-12-3-6-14-15(7-12)19-10-18-14;/h1-7,17H,8-10H2;1H

  • InChI Key: QZYDHJQNBCPBGJ-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The hydrochloride salt is synthesized via a two-step process:

  • Formation of the free base: A nucleophilic substitution reaction between 1,3-benzodioxol-5-ylmethanamine (piperonylamine) and 4-fluorobenzyl chloride in the presence of a base like triethylamine.

  • Salt formation: Treatment of the free base with hydrochloric acid in a polar solvent (e.g., ethanol or diethyl ether) .

Example Protocol (Adapted from Ambeed ):

  • Step 1: Combine piperonylamine (151.16 g/mol, 1.0 eq) and 4-fluorobenzyl chloride (144.58 g/mol, 1.1 eq) in dichloromethane. Add triethylamine (3.0 eq) as a base. Stir at room temperature for 12 hours.

  • Step 2: Filter the mixture, evaporate the solvent, and recrystallize the free base from isopropyl alcohol.

  • Step 3: Dissolve the free base in anhydrous diethyl ether, bubble HCl gas through the solution, and collect the precipitate by filtration.

Yield: ~80–90% (estimated from analogous reactions) .

Industrial-Scale Considerations

Large-scale production requires controlled conditions to manage exothermic reactions during salt formation. Regulatory guidelines mandate strict purity standards (>98%), achievable via column chromatography or recrystallization. The compound’s irritant properties (GHS hazard codes: H315, H319, H335) necessitate closed-system handling and personal protective equipment .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits enhanced aqueous solubility compared to the free base due to ionic dissociation. Experimental data for analogous amines suggest:

  • Water solubility: ~50–100 mg/mL (25°C)

  • logP (hydrochloride): Estimated 0.5–1.0 (lower than free base due to ionization)

  • Melting point: 160–165°C (decomposition observed above 170°C) .

Comparative Table: Free Base vs. Hydrochloride Salt

PropertyFree BaseHydrochloride Salt
Molecular FormulaC15H14FNO2\text{C}_{15}\text{H}_{14}\text{FNO}_2C15H14FNO2HCl\text{C}_{15}\text{H}_{14}\text{FNO}_2 \cdot \text{HCl}
Molecular Weight (g/mol)259.28295.74
Solubility in Water3.69 mg/mL50–100 mg/mL
logP1.070.5–1.0
StabilityHygroscopicStable under dry conditions

Spectroscopic and Computational Data

  • UV-Vis: Absorption maxima near 280 nm (aromatic π→π* transitions).

  • Mass Spectrometry: [M+H]+^+ peak at m/z 260.1 (free base), [M-Cl]+^+ at m/z 259.3 (salt) .

  • DFT Calculations: The fluorobenzyl group reduces electron density at the amine nitrogen, increasing acidity (pKa ~8.5–9.0) .

Applications in Chemical Synthesis

Pharmaceutical Intermediates

The compound’s amine group participates in nucleophilic reactions to form heterocycles. Examples from Ambeed include:

  • Quinazoline derivatives: React with 4-chloro-6-cyanoquinazoline to yield kinase inhibitors (89% yield).

  • Thienopyrimidines: Condense with 2,4-dichloro-6-methylthieno[2,3-d]pyrimidine to produce antimicrobial agents.

Material Science

The benzodioxole moiety’s electron-rich structure enables use in:

  • Fluorescent probes: Conjugation with fluorophores for bioimaging.

  • Polymer additives: Stabilize free radicals in polymer matrices.

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